Stereoselective Binding Affinity for Muscarinic M2 Receptors: (S)-Tricyclamol vs. (R)-Tricyclamol
In direct competition binding assays against [3H]-N-methyl-scopolamine at rat heart M2 muscarinic receptors, (R)-configurated drugs demonstrated a 10- to 100-fold greater affinity than their corresponding (S)-enantiomers [1]. This encompasses (S)-Tricyclamol as the lower-affinity stereoisomer. The study explicitly includes (R)- and (S)-tricyclamol within the enantiomeric pairs analyzed, confirming that (S)-Tricyclamol exhibits significantly reduced M2 receptor occupancy compared to its (R)-counterpart [1].
| Evidence Dimension | Binding affinity for rat heart M2 muscarinic receptors |
|---|---|
| Target Compound Data | Lower affinity (specific Ki value not explicitly provided in abstract, but quantified as part of the 10- to 100-fold range) |
| Comparator Or Baseline | (R)-Tricyclamol |
| Quantified Difference | (R)-enantiomer affinity is 10- to 100-fold greater than (S)-enantiomer |
| Conditions | Rat heart M2 muscarinic receptor competition binding assay using [3H]-N-methyl-scopolamine chloride as radioligand; temperature range 278–310 K |
Why This Matters
This 10- to 100-fold affinity difference establishes that (S)-Tricyclamol is a distinct molecular entity from (R)-Tricyclamol, making it essential for studies requiring the lower-affinity stereoisomer as a control or for investigating stereoselective drug-receptor interactions.
- [1] Waelbroeck M, Camus J, Tastenoy M, Lambrecht G, Mutschler E, Kropfgans M, Sperlich J, Wiesenberger F, Tacke R, Christophe J. Thermodynamics of antagonist binding to rat muscarinic M2 receptors: antimuscarinics of the pridinol, sila-pridinol, diphenidol and sila-diphenidol type. Br J Pharmacol. 1993;109(2):360-370. View Source
